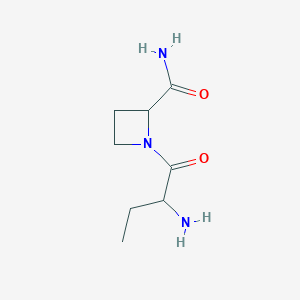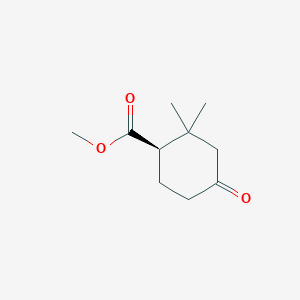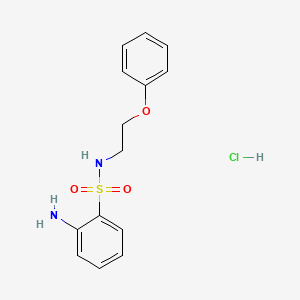
2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
In this case, the sulfonyl chloride is reacted with 2-phenoxyethylamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfonic acids and other reduced forms of the compound.
Substitution: Various substituted sulfonamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: A commonly used sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H17ClN2O3S |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
2-amino-N-(2-phenoxyethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C14H16N2O3S.ClH/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H |
Clave InChI |
XDOWDVKDBADMIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)

![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
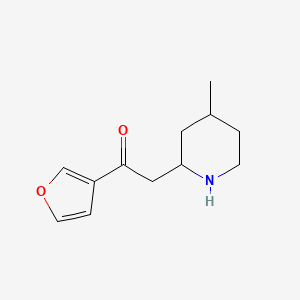
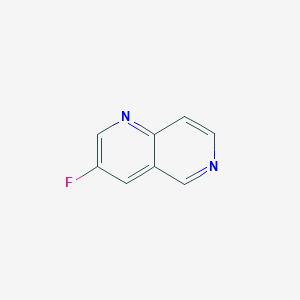
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)

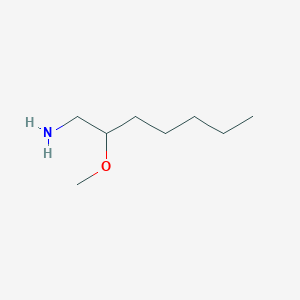
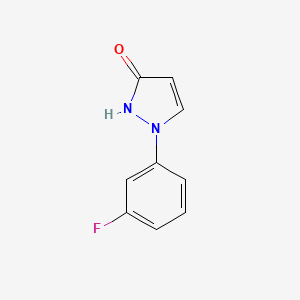
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
